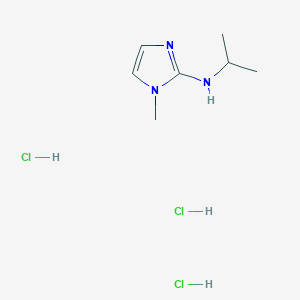
Isopropyl-(1-methyl-1h-imidazol-2-yl)amine trihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isopropyl-(1-methyl-1H-imidazol-2-yl)amine trihydrochloride is a chemical compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms at non-adjacent positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl-(1-methyl-1H-imidazol-2-yl)amine trihydrochloride typically involves the reaction of isopropylamine with 1-methyl-1H-imidazole-2-carbaldehyde. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the trihydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Isopropyl-(1-methyl-1H-imidazol-2-yl)amine trihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to more saturated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropyl or methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or halides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Saturated imidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Isopropyl-(1-methyl-1H-imidazol-2-yl)amine trihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of Isopropyl-(1-methyl-1H-imidazol-2-yl)amine trihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. This interaction can lead to therapeutic effects, such as antimicrobial or anticancer activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(3-Aminopropyl)-2-methyl-1H-imidazole
- 2-Amino-1-(1-methyl-1H-imidazol-2-yl)ethanol
- 1-(1H-Imidazol-1-yl)-3,3-dimethylbutan-2-amine dihydrochloride
Uniqueness
Isopropyl-(1-methyl-1H-imidazol-2-yl)amine trihydrochloride is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. Its trihydrochloride form enhances its solubility and stability, making it suitable for various applications in research and industry.
Propriétés
Formule moléculaire |
C7H16Cl3N3 |
|---|---|
Poids moléculaire |
248.6 g/mol |
Nom IUPAC |
1-methyl-N-propan-2-ylimidazol-2-amine;trihydrochloride |
InChI |
InChI=1S/C7H13N3.3ClH/c1-6(2)9-7-8-4-5-10(7)3;;;/h4-6H,1-3H3,(H,8,9);3*1H |
Clé InChI |
QHOAKYRNBKCRIS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NC1=NC=CN1C.Cl.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Spiro[fluorene-9,9'-xanthen]-2-ylboronic acid](/img/structure/B13654622.png)
![4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B13654623.png)
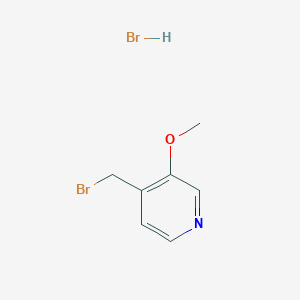
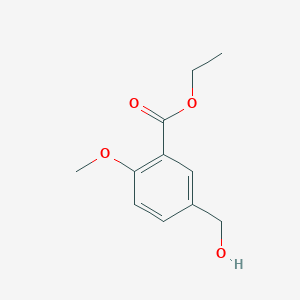

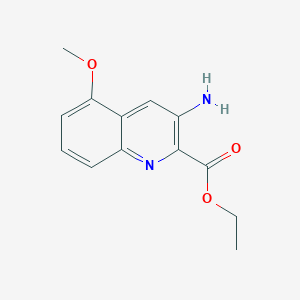
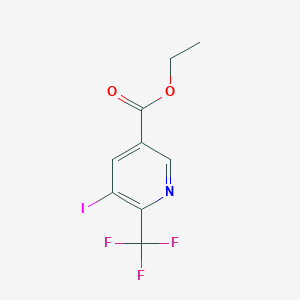
![6-Chloroisoxazolo[4,5-c]pyridin-3-amine](/img/structure/B13654660.png)
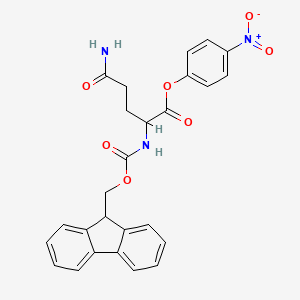

![7-Bromo-2,3-dimethyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13654691.png)
![1,1-Dimethylethyl N-[1-(aminocarbonyl)-3-methylbutyl]carbamate](/img/structure/B13654708.png)
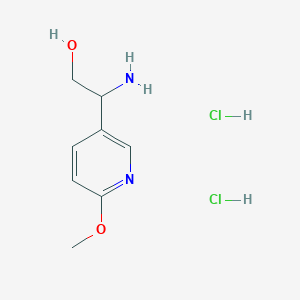
![3-Chloro-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B13654711.png)
